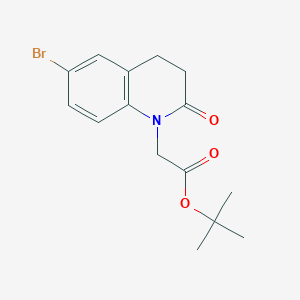
tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
Descripción general
Descripción
Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a chemical compound with potential applications across various fields, including medicinal chemistry, organic synthesis, and material sciences. The compound features a quinoline core, which is often associated with biological activity, making it an interesting subject of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate typically begins with the bromination of 2-oxo-3,4-dihydroquinoline. This is followed by the esterification of the resulting bromo compound with tert-butyl bromoacetate under basic conditions. Typical reaction conditions include:
Solvent: : Common solvents such as dichloromethane or acetonitrile.
Catalysts: : Base catalysts such as potassium carbonate.
Temperature: : Mild to moderate temperatures (0-50°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized procedures to increase yield and purity. These methods may include:
Continuous-flow reactors: : For better control over reaction conditions.
Microwave-assisted synthesis: : To reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various types of chemical reactions:
Substitution Reactions: : The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: : The compound can be reduced to eliminate the bromine atom.
Oxidation Reactions: : The quinoline core can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: : Reagents like sodium methoxide or potassium iodide.
Reductive conditions: : Catalysts such as palladium on carbon with hydrogen gas.
Oxidative conditions: : Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions vary but can include:
Substitution Products: : Depending on the nucleophile used.
Reduction Products: : Such as dehalogenated derivatives.
Oxidation Products: : Such as quinoline N-oxides.
Aplicaciones Científicas De Investigación
Chemistry
Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is used as an intermediate in the synthesis of various biologically active compounds.
Biology
The compound's derivatives may possess antibacterial, antiviral, or anti-inflammatory properties, making it of interest in drug development.
Medicine
Industry
The compound can be utilized in the synthesis of advanced materials, including polymers and catalysts.
Mecanismo De Acción
Molecular Targets
The mechanism by which tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate exerts its effects often involves interactions with cellular enzymes and receptors.
Pathways Involved
Enzyme Inhibition: : The compound may inhibit key enzymes involved in disease pathways.
Signal Transduction: : It can modulate signal transduction pathways, affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can be compared with other quinoline derivatives:
6-Chloro-2-oxo-3,4-dihydroquinoline: : Similar in structure but different in reactivity and application.
Quinoline N-oxides: : Have distinct oxidation states and chemical behaviors.
What sets this compound apart is its potential for further functionalization and its role as a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)9-17-12-6-5-11(16)8-10(12)4-7-13(17)18/h5-6,8H,4,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVGZKJWHYJCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)CCC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2825237.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2825239.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2825240.png)
![4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2825241.png)
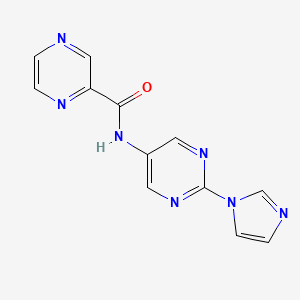
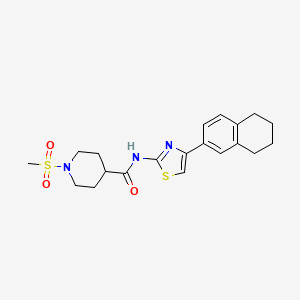



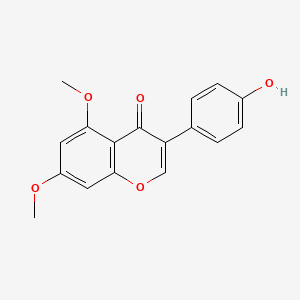
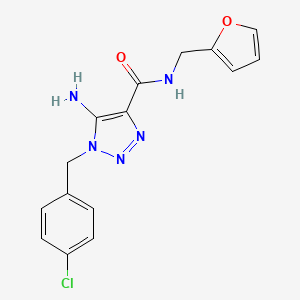
![3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2825258.png)
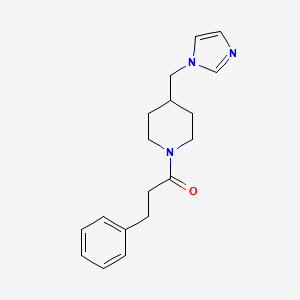
![Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825260.png)
